Ethyl 4,6-dichloro-5-fluoronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,6-dichloro-5-fluoronicotinate is a chemical compound with the molecular formula C8H6Cl2FNO2 and a molecular weight of 238.04 g/mol . It is a derivative of nicotinic acid, characterized by the presence of ethyl, dichloro, and fluorine substituents on the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,6-dichloro-5-fluoronicotinate can be synthesized through a multi-step process involving the chlorination and fluorination of nicotinic acid derivatives. The typical synthetic route involves the following steps:
Chlorination: Nicotinic acid is first chlorinated using thionyl chloride (SOCl2) to introduce chlorine atoms at the 4 and 6 positions of the pyridine ring.
Fluorination: The chlorinated intermediate is then treated with a fluorinating agent, such as potassium fluoride (KF), to introduce a fluorine atom at the 5 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dichloro-5-fluoronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation: Oxidative reactions can convert the ethyl ester group to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridine derivatives with various functional groups.
Reduction: Products include amines or alcohols derived from the reduction of the ester group.
Oxidation: Products include carboxylic acids or other oxidized derivatives of the ester group.
Scientific Research Applications
Ethyl 4,6-dichloro-5-fluoronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4,6-dichloro-5-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Ethyl 4,6-dichloro-5-fluoronicotinate can be compared with other similar compounds, such as:
Ethyl 4,6-dichloro-5-methylnicotinate: This compound has a methyl group instead of a fluorine atom at the 5 position, resulting in different chemical and biological properties.
Ethyl 4,6-dichloro-5-nitronicotinate:
Ethyl 4,6-dichloronicotinate: This compound lacks the fluorine atom at the 5 position, making it less reactive in certain chemical reactions.
This compound is unique due to the presence of both chlorine and fluorine substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 4,6-dichloro-5-fluoropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-12-7(10)6(11)5(4)9/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAYGSDXQHYXNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1Cl)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617965 |
Source
|
Record name | Ethyl 4,6-dichloro-5-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154012-17-6 |
Source
|
Record name | Ethyl 4,6-dichloro-5-fluoro-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154012-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4,6-dichloro-5-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.